Product packaging for Funebrine(Cat. No.:)

Funebrine

Cat. No.: B1221873
M. Wt: 348.4 g/mol
InChI Key: RYQKWJPWKLPCHJ-GRUDOPTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Funebrine is a natural pyrrole alkaloid that was the first of its kind to be isolated from a plant of the Bombacaceae family, specifically from the flowers of the Mexican tree Quararibea funebris . Its molecular formula is C18H24N2O5 with a molecular weight of 348.399 g/mol . The compound features a distinctive structure composed of two amino lactone units derived from the rare amino acid (2S, 3S, 4R)-γ-hydroxyisoleucine . The proposed biosynthetic pathway and subsequent total syntheses of this compound have been the subject of significant research, providing valuable insights into the formation of its pyrrole moiety . This compound is offered for research purposes to facilitate studies in natural product chemistry, organic synthesis, and alkaloid biosynthesis. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O5 B1221873 Funebrine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3S,4S,5R)-3-[[1-[(3S,4S,5R)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrol-2-yl]methylideneamino]-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C18H24N2O5/c1-9-11(3)24-17(22)15(9)19-7-13-5-6-14(8-21)20(13)16-10(2)12(4)25-18(16)23/h5-7,9-12,15-16,21H,8H2,1-4H3/t9-,10-,11-,12-,15+,16+/m1/s1

InChI Key

RYQKWJPWKLPCHJ-GRUDOPTHSA-N

SMILES

CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)[C@H]1N=CC2=CC=C(N2[C@H]3[C@@H]([C@H](OC3=O)C)C)CO)C

Canonical SMILES

CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C

Synonyms

funebrine

Origin of Product

United States

Isolation and Elucidation of Funebrine S Structure

Isolation from Biological Sources: Quararibea funebris

Funebrine, along with other related metabolites, was isolated from the flowers of the Quararibea funebris (Llave) Vischer tree. researchgate.netresearchgate.net The isolation process began with the extraction of the plant material using solvents such as hexane and 95% ethanol. acs.org this compound was identified as an alkaloid through positive results with Dragendorff and Mayer tests. researchgate.net Further purification of the extracts led to the isolation of the crystalline compound. acs.org Alongside this compound, researchers also isolated several other compounds from the flowers, including the enolic γ-lactone, its amino analogue, the saturated lactone, and the parent amino acid, (2S,3S,4R)-γ-hydroxyisoleucine. researchgate.net

Initial Structural Characterization Studies of this compound

The initial efforts to determine the structure of this compound relied on various spectroscopic techniques. These methods provided crucial preliminary data, hinting at the compound's chemical formula and key functional groups, but were insufficient on their own to fully elucidate the complete, complex structure. researchgate.netacs.org

High-resolution mass spectrometry was instrumental in establishing the molecular formula of this compound as C₂₀H₂₄N₂O₅. acs.org The spectrum showed a prominent molecular ion peak, which was also the base peak, indicating a very stable aromatic system. acs.org Key fragments in the mass spectrum suggested the presence of an alcohol function and a γ-lactone moiety, analogous to other compounds isolated from the same plant source. acs.org

Infrared (IR) spectroscopy provided further clues, with bands suggesting the presence of unsaturation and an ester or lactone functional group. acs.org Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy revealed the presence of three distinct methyl groups, each split by a single proton. researchgate.netacs.org It also showed two doublets characteristic of adjacent aromatic protons. acs.org

Initial Spectroscopic Data for this compound
TechniqueObservationInference
High-Resolution Mass SpectrometryMolecular ion at 348.16890Molecular Formula: C₂₀H₂₄N₂O₅
Mass Spectrometry FragmentationPeak at m/z 330 (M - H₂O)Presence of an alcohol function
Mass Spectrometry FragmentationStable fragment at m/z 235Presence of a stable aromatic system and γ-lactone
¹H NMR SpectroscopyThree doublets at δ 1.05, 1.35, and 1.45Three different methyl groups
¹H NMR SpectroscopyTwo doublets at δ 6.70 and 6.30 (J = 3 Hz)Adjacent aromatic protons
IR SpectroscopySharp, intense bands in the 1250-1050 cm⁻¹ regionSuggests an ester or lactone

Evolution of Structural Assignment Methodologies for this compound

While initial spectroscopic analyses provided valuable pieces of the structural puzzle, assembling them into a definitive structure proved challenging. researchgate.net Early attempts to solve the crystal structure using direct phasing methods, specifically the MULTAN program, did not produce a reasonable phasing model. researchgate.net

The breakthrough in the structural elucidation of this compound came with the application of more advanced crystallographic techniques. Researchers employed the MAGEX phase determining procedure in conjunction with MULTAN, which successfully yielded a thirteen-atom fragment of the molecule. researchgate.net However, for the complete and unambiguous determination of its three-dimensional arrangement, single-crystal X-ray diffraction analysis was ultimately required. researchgate.netacs.org

Crystals suitable for X-ray analysis were grown by the slow evaporation of a solution of this compound in dimethyl sulfoxide (Me₂SO). acs.org The X-ray determination confirmed the novel pyrrole (B145914) alkaloid structure, revealing the precise connectivity and stereochemistry of the molecule. researchgate.netacs.org This progression from standard spectroscopic interpretation to sophisticated X-ray crystallography highlights the evolution of methodologies necessary to tackle structurally novel and complex natural products. researchgate.net

Biosynthetic Pathways of Funebrine

Proposed Biogenetic Hypotheses for Funebrine Formation

Proposed biogenetic hypotheses for the formation of this compound center around the likely involvement of γ-hydroxyisoleucine, a non-proteinogenic amino acid that is co-isolated with this compound from Quararibea funebris. researchgate.netacs.orgnih.gov While γ-hydroxyisoleucine is considered a biogenetic precursor to the lactone portion of the molecule, the formation of the pyrrole-2-carbaldehyde core is thought to proceed through distinct pathways. acs.org A prominent hypothesis regarding the origin of the 5-hydroxymethylpyrrole-2-carbaldehyde system, present in this compound and related compounds like funebral (B9795), suggests a non-enzymatic origin. rsc.orgresearchgate.net This hypothesis posits that these compounds arise from the condensation of amines with sugars, a process commonly known as the Maillard reaction or browning reaction. rsc.orgresearchgate.net This contrasts with many other characterized biosynthetic pathways for pyrroles, which typically involve amino acid and dicarboxylic acid precursors and are enzyme-mediated. rsc.orgnih.gov

Enzymatic and Precursor Involvement in this compound Biosynthesis

The amino acid γ-hydroxyisoleucine has been identified as a precursor to this compound, specifically contributing the γ-lactone portion of the molecule. researchgate.netacs.orgnih.gov However, despite the identification of this precursor for a part of the molecule, no specific enzymatic biosynthesis has been proposed for the formation of the 5-hydroxymethylpyrrole-2-carbaldehyde ring system itself in the context of this compound. rsc.orgresearchgate.net While enzymatic pathways exist for the biosynthesis of other types of pyrroles, often involving precursors like amino acids (such as glycine, proline, serine, threonine, and tryptophan) and dicarboxylic acids (malonate, oxaloacetate, and succinate), or even carbohydrates like fructose-6-phosphate, the core pyrrole (B145914) structure in this compound is hypothesized to form through non-enzymatic means. rsc.orgresearchgate.netnih.gov This suggests a departure from typical enzyme-catalyzed natural product biosynthesis for the assembly of the pyrrole ring in this specific case.

Relationship of this compound Biosynthesis to Other Pyrrole-2-Carbaldehydes and Related Metabolites

This compound belongs to the class of 2-formylpyrrole natural products. rsc.orgresearchgate.net Its biosynthesis, particularly the proposed non-enzymatic formation of the pyrrole-2-carbaldehyde scaffold, is related to the origins of other pyrrole-2-carbaldehydes found in nature. Many 2-formylpyrroles are believed to arise from non-enzymatic Maillard reactions between amines and reducing sugars. rsc.orgresearchgate.netnih.gov This shared proposed origin links the formation of the core structure of this compound to that of other compounds containing the 2-formylpyrrole moiety, including those derived from proteinogenic and non-proteinogenic amino acids or biogenic amines. rsc.orgresearchgate.net While some pyrrole-containing natural products are formed through well-defined enzymatic pathways utilizing amino acids or carbohydrates as precursors, the 5-hydroxymethylpyrrole-2-carbaldehyde system characteristic of this compound is primarily associated with non-enzymatic formation from sugar-amine condensations. rsc.orgresearchgate.netnih.gov this compound is also structurally related to funebral, another metabolite isolated from Q. funebris, and their biogenetic relationship is considered in proposed pathways. acs.orgacs.orgnih.govresearchgate.net

Non-Enzymatic Contributions to Pyrrole Scaffold Biogenesis Relevant to this compound

The most significant proposed non-enzymatic contribution to the biogenesis of the pyrrole scaffold in this compound is the Maillard reaction. rsc.orgresearchgate.net This complex series of reactions between reducing sugars and amines is known to occur in biological systems and can lead to the formation of various heterocyclic compounds, including 2-formylpyrroles. rsc.orgresearchgate.netnih.gov The proposed mechanism for the formation of 2-formylpyrroles from amines and sugars like D-glucose involves intermediates such as 3-deoxy-D-glucosone. rsc.orgresearchgate.net This non-enzymatic route is considered distinct from typical enzyme-catalyzed pyrrole biosynthetic pathways. rsc.orgnih.gov While synthetic routes to the pyrrole ring often employ reactions like the Paal-Knorr condensation, the biological non-enzymatic formation of the this compound pyrrole core is primarily attributed to these Maillard-type condensations under physiological conditions over time. acs.orgrsc.orgresearchgate.netacs.orgnih.govpsu.eduacs.orgmdpi.com

Conformational Analysis and Advanced Spectroscopic Investigations of Funebrine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Funebrine Stereochemistry and Conformation

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformation of this compound. acs.orgacs.orgnih.govacs.orgmitoproteome.orgctdbase.orgacs.orgthieme-connect.debhu.ac.inunimo.it Variable temperature ¹H NMR studies provide evidence for the existence of distinct conformations for pyrrole (B145914) lactones, including this compound. acs.org Full NMR line-shape analysis allows for the measurement of interconversion barriers between these conformations. acs.orgacs.orgnih.govacs.org ¹H-¹H NOE studies have been particularly useful in identifying the preferred conformation of this compound in solution. acs.orgacs.orgnih.govacs.org NMR chemical shifts and coupling constants provide detailed information about the local electronic environment and connectivity of atoms, aiding in the assignment of stereochemistry. bhu.ac.inunimo.itresearchgate.netresearchgate.netipb.pt

Advanced Spectroscopic Characterization Techniques Applied to this compound (e.g., NOE studies)

Data Tables

Study MethodKey FindingSupporting Evidence
Conformational DynamicsRestricted rotation around C(sp³)-N(sp²) bond. acs.orgacs.orgnih.govacs.orgFull NMR line-shape analysis of interconversion barriers. acs.orgacs.orgnih.govacs.org
Molecular Mechanics (MMX)Predicts a distinct preferred conformation. acs.orgacs.orgnih.govacs.orgCalculations of relative conformer stabilities. acs.org
¹H-¹H NOE StudiesIndicates a distinct preferred conformation in solution. acs.orgacs.orgnih.govacs.orgObserved NOE correlations between protons. acs.orgipb.ptmdpi.com

Detailed Research Findings

Theoretical and Computational Studies on Funebrine

Molecular Mechanics (MMX) and Force Field Applications for Funebrine Conformation

Molecular mechanics (MMX) and force field calculations are computational methods used to model the potential energy surface of molecules, allowing for the study of their stable conformations. avogadro.ccwikipedia.org These methods treat atoms as point masses and bonds as springs, using classical physics principles and empirical parameters derived from experimental data or higher-level calculations. wikipedia.orglibretexts.org

In the context of this compound, molecular mechanics (MMX) studies have been employed to investigate its preferred conformation. nih.govacs.org Due to the restricted rotation around the C(sp³)-N(sp²) bond in the pyrrole (B145914) lactone structure, this compound can exist in different conformations. nih.govacs.org MMX calculations, often coupled with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H-¹H NOE studies, have indicated a distinct preferred conformation for this compound. nih.govacs.orgacs.org These computational approaches help to understand the spatial arrangement of atoms in the molecule and the energy barriers associated with conformational changes. nih.govacs.org

Quantum Chemical Calculations Relevant to this compound Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT) or ab initio methods, provide a more detailed description of the electronic structure of molecules compared to molecular mechanics. libretexts.orgqulacs.orgaps.orgaspbs.com These methods can be used to investigate molecular properties relevant to chemical reactivity, including electron distribution, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. aspbs.comnih.govnih.govnih.gov

While specific detailed research findings on this compound's reactivity using quantum chemical calculations were not extensively available in the provided search results, the general application of these methods to understand the reactivity of organic molecules, including those with pyrrole and lactone moieties like this compound, is well-established. aspbs.comnih.gov Quantum chemical calculations can help predict reactive sites within the this compound molecule and understand its potential interactions with other molecules. aspbs.comnih.gov Studies on similar systems, such as pyrrole-2-carboxaldehydes and lactones, demonstrate the utility of these computational tools in elucidating reactivity patterns. mdpi.comacs.org

Computational Approaches to Structure-Activity Relationship (SAR) Concepts for this compound Analogs

Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological or chemical activity. wikipedia.orgnih.gov Computational approaches play a significant role in modern SAR analysis, allowing for the prediction of activity based on molecular structure and the design of new analogs with desired properties. nih.govnih.govwikipedia.orgnih.gov

Theoretical Basis and Limitations of SAR in this compound-Related Research

The theoretical basis of SAR relies on the principle that similar molecular structures tend to exhibit similar activities. wikipedia.org Computational SAR approaches often involve calculating various molecular descriptors (physicochemical properties, electronic properties, structural fingerprints) and building mathematical models that relate these descriptors to observed activity. wikipedia.org These models can be regression models (for quantitative activity) or classification models (for categorical activity). wikipedia.org

However, SAR studies, including those potentially applied to this compound analogs, have limitations. wikipedia.org Defining "similarity" at a molecular level can be complex, as different types of activity may depend on different structural nuances. wikipedia.org The "SAR paradox" highlights cases where seemingly similar molecules exhibit significantly different activities. wikipedia.org The accuracy and predictive power of computational SAR models depend heavily on the quality and diversity of the data set used for training, as well as the appropriateness of the chosen molecular descriptors and modeling techniques. wikipedia.org Applying SAR concepts to this compound analogs would involve correlating their structural variations with any observed biological or chemical effects, acknowledging that the complexity of this compound's structure and its potential interactions could pose challenges for simple SAR models.

In Silico Exploration of this compound Structural Modifications

In silico exploration of structural modifications involves using computational tools to design and evaluate potential this compound analogs before their synthesis. nih.govnih.govmetabolomicsworkbench.orgpensoft.net This can include modifying different parts of the this compound structure, such as the pyrrole ring, the lactone moiety, or the substituents. Computational methods like molecular docking, molecular dynamics simulations, and quantum chemical calculations can be used to predict how these modifications might affect the molecule's properties, such as its conformation, reactivity, and potential interactions with biological targets (if applicable). nih.govnih.govpensoft.netdovepress.com

While specific in silico studies on this compound structural modifications were not detailed in the search results, the general methodology is widely applied in chemical research. nih.govnih.govpensoft.netdovepress.comnih.govuic.edu For instance, in silico studies have been used to explore modifications of other natural products and their analogs to understand the impact on activity and optimize properties. nih.govnih.govpensoft.netdovepress.comuic.edu Applying these techniques to this compound could involve computationally assessing how changes to its complex structure might influence its preferred conformation (as indicated by MMX studies nih.govacs.org) or potential reactivity sites (as can be explored with quantum chemistry aspbs.comnih.gov). This in silico approach can help prioritize which this compound analogs are most promising for synthesis and further investigation. nih.govpensoft.net

Derivatization and Analog Synthesis for Mechanistic Research

Design and Synthesis of Funebrine Analogs for Structure-Activity Studies

Structure-activity relationship (SAR) studies involving this compound analogs aim to identify the key structural elements responsible for its biological effects. The design of these analogs typically involves targeted modifications to the this compound scaffold, including alterations to the pyrrole (B145914) ring, the γ-lactone moiety, and the connecting imine linkage.

Early synthetic efforts towards this compound and its precursor funebral (B9795) provided methodologies that can be adapted for analog synthesis. Racemic syntheses have been reported, utilizing approaches such as the Paal-Knorr condensation to construct the pyrrole-lactone core. mdpi.comacs.org A modified Paal-Knorr condensation employing titanium isopropoxide has been used to overcome reproducibility issues encountered in earlier methods. rsc.orgacs.org Enantioselective syntheses have also been developed, employing strategies such as nih.govmdpi.com-cycloaddition with chiral auxiliaries to control the stereochemistry of the γ-lactone ring. rsc.org These synthetic routes provide access to stereochemically defined building blocks necessary for the preparation of this compound analogs with specific configurations.

SAR studies often involve creating a library of analogs with systematic variations. For instance, modifications could include changes to the substituents on the pyrrole ring, alterations to the size or substituents of the lactone ring, or variations in the imine linkage. By synthesizing and testing these analogs in relevant biological assays, researchers can establish correlations between structural features and observed activity. While specific detailed SAR data for a wide range of this compound analogs is not extensively reported in the provided context, the general approach involves synthesizing compounds with planned structural deviations from the parent this compound molecule and evaluating their biological effects. One study mentions the investigation of structure-activity relationships for neurotrophic activity, identifying a compound with potent neurotrophic activity that could serve as a template for further development researchgate.net.

The synthesis of analogs often requires overcoming synthetic challenges related to the complex stereochemistry and reactive functional groups present in this compound. Techniques such as asymmetric synthesis and controlled functional group interconversions are essential for preparing a diverse set of analogs for SAR analysis.

Preparation of this compound Derivatives as Chemical Probes

Chemical probes are valuable tools for studying the interactions of a molecule with its biological targets in complex systems. This compound derivatives designed as chemical probes typically incorporate a tag or a reactive group that allows for detection, visualization, or isolation of the molecules they bind to.

The preparation of this compound derivatives for use as chemical probes would involve the introduction of reporter groups such as fluorescent tags, biotin (B1667282) handles, or clickable functionalities (e.g., alkynes or azides) onto the this compound scaffold. These modifications must be strategically placed to avoid disrupting the binding affinity or biological activity of the parent molecule.

Click chemistry, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), is a popular method for conjugating reporter groups to small molecules due to its bioorthogonality and efficiency. ljmu.ac.uk A this compound analog incorporating an alkyne or azide (B81097) moiety could be synthesized and then reacted with a complementary azide or alkyne-bearing reporter molecule.

Designing effective chemical probes requires careful consideration of the linker chemistry and the site of attachment of the tag. The linker should be stable in biological environments and of an appropriate length and flexibility to allow the reporter group to be accessible without hindering the interaction with the target. The synthesis of such derivatives would leverage the established synthetic routes to this compound and funebral, with additional steps to introduce the desired probe functionalities. While the provided search results mention the synthesis of chemical probes in other contexts ljmu.ac.ukmdpi.comrsc.org, specific examples of this compound derivatives prepared explicitly as chemical probes are not detailed. However, the principles of chemical probe design and synthesis, as described in the general literature, would be applicable to this compound.

Strategies for Modifying the Pyrrole-Lactone Scaffold of this compound

Modifying the core pyrrole-lactone scaffold of this compound is a key strategy for generating analogs with potentially altered biological properties or improved pharmacological profiles. The pyrrole ring and the γ-lactone are integral to the this compound structure, and their modification can significantly impact the molecule's shape, electronic properties, and interactions with biological macromolecules.

Strategies for modifying the pyrrole-lactone scaffold include:

Substitution on the Pyrrole Ring: The pyrrole ring in this compound has a hydroxymethyl group at the 5-position and is substituted at the 1-position with the amino-lactone moiety. nih.gov Modifications could involve altering the nature or position of the hydroxymethyl group, introducing substituents at other positions of the pyrrole ring (e.g., 3- or 4-positions), or modifying the nitrogen substituent. Synthetic methods for functionalizing pyrroles, such as electrophilic substitution, palladium-catalyzed cross-coupling reactions, and directed metallation, can be employed. thieme-connect.de

Modification of the γ-Lactone Ring: The γ-lactone ring contains three contiguous stereocenters and is fused to the imine linkage. rsc.org Modifications could include changing the substituents on the lactone ring (the methyl groups at the 4 and 5 positions), altering the ring size (e.g., to a δ-lactone), or opening the lactone ring to the corresponding hydroxy acid. Stereoselective synthetic methods are crucial for controlling the configuration of the modified lactone moiety. rsc.org

Alteration of the Imine Linkage: The imine linkage connects the pyrrole-hydroxymethyl-2-carboxaldehyde portion (derived from funebral) and the amino-lactone moiety. This Schiff base structure exhibits restricted rotation. acs.org Modifications could involve reducing the imine to an amine, replacing the imine with a different functional group, or altering the groups attached to the imine carbon or nitrogen.

Synthetic strategies for accessing modified pyrrole-lactone scaffolds often involve convergent approaches where the modified pyrrole and lactone fragments are synthesized separately and then coupled. The Paal-Knorr condensation, a key step in this compound synthesis, can be adapted to incorporate modified dicarbonyl compounds or amines to yield substituted pyrroles. rsc.orgmdpi.comacs.org Similarly, the amino-lactone fragment can be synthesized with variations in substituents or stereochemistry using established methods for γ-amino lactones. rsc.orgacs.org

Conformational studies of this compound have indicated a distinct preferred conformation due to restricted rotation around the C(sp³)-N(sp²) bond of the imine linkage. acs.org Modifications to the scaffold could be designed to influence this conformation, potentially impacting the molecule's biological activity.

Analytical Methodologies for Funebrine in Research Contexts

Chromatographic Techniques for Funebrine Analysis in Research Samples

Chromatographic methods play a vital role in the separation, identification, and quantification of this compound in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent techniques employed for this purpose.

HPLC is utilized to confirm the purity of this compound, with studies aiming for purity thresholds typically exceeding 95%. This technique separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and analysis of this compound from reaction mixtures or extracts.

GC-MS is another valuable tool, particularly for quantifying impurities in this compound samples. GC-MS separates volatile and semi-volatile compounds based on their boiling points and polarity before they are detected by a mass spectrometer. This coupling provides both chromatographic separation and mass spectral information for compound identification and quantification. General applications of GC-MS include the analysis of volatile and semi-volatile organic compounds in various matrices. filab.frdergipark.org.tr

While not specifically detailed for this compound itself in the provided snippets, Ultra-Performance Liquid Chromatography (UPLC) has been used in the analysis of other metabolites found in the same plant source as this compound, Quararibea funebris. researchgate.net UPLC offers improved resolution, speed, and sensitivity compared to conventional HPLC.

Spectroscopic Techniques for this compound Detection and Quantification in Research

Spectroscopic methods are indispensable for the structural characterization and detection of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are widely applied.

NMR spectroscopy, including both ¹H and ¹³C NMR, is a primary technique for the structural elucidation of this compound. researchgate.netresearchgate.netacs.orgnih.govacs.org Advanced NMR applications, such as full NMR line-shape analysis and ¹H-¹H NOE studies, have been employed to investigate the conformational dynamics and preferred conformations of this compound and related compounds. acs.orgnih.gov NMR provides detailed information about the arrangement of atoms within the molecule. bruker.com

Mass spectrometry is used for the determination of the molecular weight of this compound and to provide fragmentation patterns that aid in structural confirmation. researchgate.net Electron-impact mass spectrometry has been used, with observed fragments providing clues about the compound's structure, such as the presence of a lactone moiety. researchgate.netresearchgate.net High-resolution electron ionization mass spectrometry (HRESIMS) has also been utilized in the structural establishment of this compound and related metabolites. researchgate.net MS offers high sensitivity and specificity for the detection and identification of analytes. nih.govnih.gov

X-ray crystallography is another powerful technique that has been used to determine the three-dimensional conformation of this compound, providing definitive structural information. researchgate.net

Method Validation Considerations for this compound Research Assays

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. researchgate.netelementlabsolutions.comlabmanager.comiosrphr.org For this compound research assays, several validation characteristics should be considered, typically following guidelines such as those from the International Council for Harmonisation (ICH). labmanager.comiosrphr.orgeuropa.eu

Key validation parameters include:

Accuracy: The closeness of agreement between the measured value and the true value. elementlabsolutions.comlabmanager.comeuropa.eu This can be assessed through recovery studies by spiking a known amount of analyte into a sample matrix. labmanager.compensoft.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu This includes repeatability (within a short period) and intermediate precision (considering variations like different days, analysts, or equipment). europa.eu

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. elementlabsolutions.comiosrphr.orgeuropa.eu

Detection Limit (LOD): The lowest concentration of the analyte in a sample that can be detected, though not necessarily quantified. europa.eu

Quantitation Limit (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.comeuropa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Method validation ensures the reliability and consistency of analytical results obtained for this compound in various research applications.

Development of Novel Analytical Approaches for this compound and its Metabolites in Biological Matrices for Mechanistic Studies

Analyzing this compound and its potential metabolites in biological matrices presents unique challenges due to the complexity of these samples. The development of sensitive and selective analytical approaches is crucial for mechanistic studies, such as those investigating pharmacokinetics or metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantitative analysis of drugs and their metabolites in biological matrices. nih.gov Its high sensitivity and selectivity make it suitable for detecting and quantifying analytes present at low concentrations in complex biological samples like plasma or urine. nih.goveijppr.com

The analysis of compounds in biological matrices often requires significant sample preparation to isolate the analyte of interest and minimize matrix effects, which can suppress or enhance ionization and lead to inaccurate results. nih.goveijppr.com While general approaches for analyzing unconventional biological matrices and the challenges involved (e.g., sample collection, standardization, data normalization) are discussed in the literature, specific novel analytical approaches developed solely for this compound and its metabolites in biological matrices for mechanistic studies are not detailed in the provided information. nih.gov

Research in this area would likely involve developing specific extraction and chromatographic methods optimized for this compound and its anticipated metabolites, coupled with sensitive MS detection, potentially using tandem MS (MS/MS) for increased specificity. Method validation in biological matrices would also be essential, considering factors like matrix effects and recovery. labmanager.comeijppr.com

Mechanistic Investigations and Research Applications of Funebrine Focusing on Fundamental Biological Interactions

Exploration of Molecular Interactions with Biological Targets (e.g., enzyme binding, receptor modulation in vitro)

Investigations into funebrine's molecular interactions with biological targets are crucial for understanding its potential effects. While detailed studies on specific enzyme or receptor binding sites for this compound are limited in the provided search results, the broader context of natural products and pyrrole (B145914) alkaloids suggests potential avenues of interaction. For instance, pyrrole derivatives have been explored for their interactions with various biological targets, including enzymes and receptors. psu.edudntb.gov.ua

Molecular docking and dynamics simulations are computational methods that can be employed to predict this compound's interactions with biological targets and quantify binding affinities. These in silico approaches can be validated through experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding events and determine binding constants. Mutagenesis assays, such as alanine (B10760859) scanning, can further validate predictions by identifying critical interaction residues.

While direct evidence of this compound's specific enzyme or receptor binding is not extensively detailed in the search results, the methodologies for such investigations are well-established in the field of natural product research.

Modulation of Cellular Pathways by this compound in Model Systems (e.g., in vitro cell-based assays, ex vivo studies)

This compound's ability to modulate cellular pathways has been investigated, particularly in relation to processes like apoptosis and cell cycle regulation. In vitro cell-based assays are fundamental tools for studying the effects of compounds like this compound on cellular behavior and signaling pathways. nih.govnuvisan.com These assays can range from basic cell viability and proliferation tests to more complex analyses of specific protein activation or gene expression changes. nuvisan.com

For example, studies using human cancer cell lines have explored this compound's potential to induce apoptosis through specific signaling pathways. This suggests an interaction with the cellular machinery that controls programmed cell death. The modulation of cell cycle regulation by this compound also indicates its potential to interfere with the mechanisms that govern cell growth and division.

While the search results mention ex vivo studies in the context of investigating the mechanisms and pathways of action for other compounds using isolated tissues mdpi.com, specific applications of ex vivo studies for this compound are not detailed. However, ex vivo models, which involve using tissues or cells outside their normal biological context but with minimal disruption, could potentially be used to study this compound's effects on specific tissues or organs.

Data from in vitro cell-based assays can provide insights into the cellular processes affected by this compound. For instance, a study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent. This antioxidant property is relevant to cellular health and its potential role in managing oxidative stress-related conditions.

This compound as a Tool for Elucidating Biological Mechanisms

Natural products with distinct biological activities, like this compound, can serve as valuable tools for elucidating complex biological mechanisms. By interacting with specific proteins or pathways, this compound can help researchers understand the roles of these targets in cellular processes.

The investigation of this compound's effects on apoptosis and cell cycle regulation, for instance, can contribute to understanding the intricate signaling networks that govern these fundamental processes. Identifying the specific molecular targets of this compound, as discussed in Section 9.1, would further enhance its utility as a research tool. Techniques such as knockout cell lines or CRISPR-Cas9 gene editing can be used in conjunction with this compound treatment to identify target proteins and map downstream effects using transcriptomics and proteomics.

Furthermore, comparative studies with this compound and its analogs can help dissect the structural features responsible for specific biological activities, providing insights into structure-activity relationships. This knowledge can be instrumental in designing probes or inhibitors to further investigate biological pathways.

Comparative Mechanistic Studies with Funebral (B9795) and Related Natural Products

This compound is structurally related to funebral, another pyrrole lactone alkaloid isolated from Quararibea funebris. researchgate.netdatapdf.compsu.edu Comparative mechanistic studies between this compound, funebral, and other related natural products can provide valuable insights into how structural variations influence biological activity and mechanisms of action.

Funebral is considered a presumed penultimate precursor to this compound in the plant's biosynthetic pathway. datapdf.compsu.edu Despite their structural similarities, funebral has been reported to have no known bioactivity in some contexts, while this compound has shown some biological effects, such as modulating cellular pathways and exhibiting antioxidant and antimicrobial properties. rsc.org This difference in activity highlights the importance of subtle structural variations in determining biological function.

Conformational studies comparing the restricted rotation of this compound with more flexible analogs like funebral can help understand how molecular shape and flexibility influence interactions with biological targets. Synthetic efforts towards both this compound and funebral have been reported, which can facilitate the production of these compounds and their analogs for comparative biological evaluations. rsc.orgmdpi.compsu.edu

Studying the mechanistic differences between this compound and funebral, perhaps through comparative binding assays or cellular pathway analysis, could reveal key structural determinants of their respective activities. This comparative approach is a powerful strategy in natural product research to link chemical structure to biological function and elucidate the underlying mechanisms.

Future Directions and Emerging Research Avenues for Funebrine

Unexplored Biosynthetic Enzymes and Pathways for Funebrine

The biosynthesis of this compound is an area ripe for extensive investigation. Current understanding suggests the involvement of γ-hydroxyisoleucine as a precursor. However, the precise enzymatic cascade and pathway leading to the formation of the this compound scaffold remain largely unexplored. Notably, for 2-formylpyrroles, a class of compounds including funebral (B9795) (a likely precursor to this compound), a non-enzymatic origin via the Maillard reaction has been proposed, and to date, no enzymatic biosynthesis has been definitively established for these compounds. rsc.org This highlights a critical gap in the knowledge surrounding this compound's natural production.

Advanced Synthetic Methodologies for this compound and Complex Analogs

Significant progress has been made in the total synthesis of this compound and related compounds, employing various strategies including Paal-Knorr condensation, gold-catalyzed cyclization, and chiral auxiliary approaches to achieve both racemic and enantioselective syntheses. nih.govrsc.orgacs.orgacs.orgresearchgate.net Despite these achievements, the development of more advanced and efficient synthetic methodologies remains a key future direction.

Future research in this area should aim for synthetic routes that are more convergent, stereoselective, and amenable to scaling for potential larger-scale production or the generation of diverse analog libraries. Exploring novel catalytic systems, including organocatalysis and biocatalysis, could offer greener and more efficient routes compared to traditional methods. ijrpr.commanchester.ac.uk The development of flow chemistry approaches could enable continuous synthesis, improving reaction control and safety. Furthermore, methodologies for the facile synthesis of complex this compound analogs with specific structural modifications are crucial for comprehensive structure-activity relationship studies. This includes the development of strategies to introduce variations on the pyrrole (B145914) ring, the γ-lactone moiety, and the linker region, potentially leading to compounds with enhanced or altered biological activities. rakeshpathaklab.com Green chemistry principles, such as minimizing waste, using renewable resources, and developing energy-efficient processes, should be integrated into the design of future synthetic strategies for this compound and its analogs. ijrpr.com

Integration of this compound Studies with Systems Chemical Biology

Integrating this compound research with systems chemical biology approaches offers a powerful means to understand its complex interactions within living systems. Chemical biology utilizes chemical tools and techniques to probe and manipulate biological processes. manchester.ac.ukcrick.ac.ukunr.edu Systems biology, on the other hand, seeks to understand biological systems as a whole, often employing quantitative data and computational modeling. stanford.edu

Future studies should leverage the synergy between these fields to gain a holistic understanding of this compound's effects. This could involve the design and synthesis of chemical probes based on the this compound scaffold to identify its direct molecular targets within cells or organisms. crick.ac.uk Coupling these chemical tools with advanced biological techniques such as proteomics, metabolomics, and transcriptomics can reveal the downstream effects of this compound binding on cellular pathways and networks. manchester.ac.uk Computational modeling, including molecular docking and molecular dynamics simulations, can provide insights into potential binding sites and interaction mechanisms, which can then be validated experimentally. mdpi.com Phenotype-centric screening approaches, where the effects of this compound or its analogs on specific cellular phenotypes are observed, can help identify previously unknown biological processes influenced by the compound, guiding further target identification efforts. crick.ac.uk This integrated approach will move beyond studying isolated interactions to understanding how this compound perturbs or modulates complex biological systems.

Novel Approaches for Elucidating this compound's Fundamental Interactions in Biological Systems

Elucidating the fundamental interactions of this compound with biological molecules is paramount to understanding its potential biological roles. While computational methods like molecular docking and dynamics simulations can predict interactions, experimental validation is essential. mdpi.com

Future research should explore novel and advanced approaches to precisely characterize these interactions. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics with purified proteins or other biomolecules. Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or photoaffinity labeling, can be employed to identify this compound's protein targets directly within complex biological lysates or even in living cells. Advanced spectroscopic methods, including high-resolution NMR or cryo-electron microscopy (cryo-EM), could provide detailed structural information about this compound-target complexes. Furthermore, the development of biosensors or reporter systems could allow for real-time monitoring of this compound's presence or its effects on specific cellular pathways. Studying interactions in more physiologically relevant contexts, such as in 3D cell cultures or organ-on-a-chip systems, could provide more accurate insights into its behavior in complex biological environments. institut-curie.org These novel approaches, combined with traditional biochemical and cell biology techniques, will be critical for a comprehensive understanding of how this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the established analytical techniques for characterizing Funebrine's structural and functional properties?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), mass spectrometry (MS) (for molecular weight determination), and X-ray crystallography (for 3D conformation analysis). Cross-validate results with high-performance liquid chromatography (HPLC) to confirm purity thresholds (>95%) . For functional properties, employ in vitro assays (e.g., enzyme inhibition kinetics) under controlled pH and temperature conditions .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Follow retrosynthetic analysis to identify feasible pathways, prioritizing steps with high atom economy. Document reaction conditions (solvents, catalysts, temperatures) meticulously, and use thin-layer chromatography (TLC) to monitor intermediate purity. Reproducibility requires adherence to Good Laboratory Practices (GLP) , including batch-wise validation and peer verification of protocols .

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Implement triangulation : Compare NMR spectra with reference databases (e.g., PubChem), quantify impurities via gas chromatography–mass spectrometry (GC-MS) , and use UV-Vis spectroscopy to assess absorbance profiles. For trace contaminants, apply limit tests as per ICH guidelines, with thresholds calibrated to <0.1% for pharmacopeial standards .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's bioactivity, and how can they be experimentally elucidated?

  • Methodological Answer : Employ knockout cell lines or CRISPR-Cas9 gene editing to identify target proteins. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For pathway analysis, integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects, followed by systems biology modeling to predict network interactions .

Q. How should contradictory data regarding this compound's pharmacological effects be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity across studies. Apply sensitivity analysis to isolate variables (e.g., dosage, model organisms) causing discrepancies. Validate hypotheses through dose-response experiments with standardized controls, and use Bayesian statistics to quantify uncertainty .

Q. What strategies optimize this compound's stability under varying environmental conditions in experimental setups?

  • Methodological Answer : Design a factorial experiment testing temperature (4°C–40°C), humidity (10%–90% RH), and light exposure. Use accelerated stability testing (ICH Q1A) with HPLC monitoring. For degradation products, apply forced degradation studies (acid/base hydrolysis, oxidation) and characterize products via MS/MS fragmentation .

Q. How can computational models predict this compound's interactions with biological targets, and what validation methods are required?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate ligand-receptor binding, followed by molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with mutagenesis assays (alanine scanning) and correlate in silico binding energies with experimental IC50 values. Cross-check with pharmacophore modeling to identify critical interaction features .

Q. What interdisciplinary approaches are necessary to explore novel applications of this compound in emerging research fields?

  • Methodological Answer : Combine cheminformatics (QSAR modeling) with bioengineering (e.g., CRISPR-based biosensors) to screen for non-canonical targets. Partner with materials science teams to assess this compound’s utility in drug-delivery systems (e.g., nanoparticle encapsulation). Use systems pharmacology to evaluate polypharmacology risks and synergies .

Methodological Frameworks Referenced

  • Experimental Reproducibility : Adhere to protocols with explicit documentation of variables (e.g., solvent purity, instrument calibration) .
  • Data Contradiction Resolution : Apply FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .
  • Interdisciplinary Collaboration : Use structured literature reviews (e.g., PRISMA) to identify gaps and justify integrative methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Funebrine
Reactant of Route 2
Funebrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.